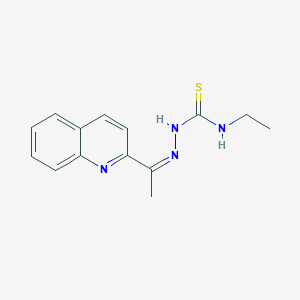
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused with a pyrazine ring, which is further connected to an imidazole ring bearing a carboxylic acid group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholinopyrazine intermediate, which is then subjected to further functionalization to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:
Nucleophilic substitution: reactions to introduce the morpholine ring.
Cyclization: reactions to form the pyrazine and imidazole rings.
Oxidation: or reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. The morpholine and pyrazine rings may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Piperidinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
1-(3-Morpholinopyridin-2-yl)-1H-imidazole-4-carboxylic acid: Contains a pyridine ring instead of pyrazine.
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-5-carboxylic acid: Differing position of the carboxylic acid group.
Uniqueness
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid stands out due to the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. The combination of morpholine, pyrazine, and imidazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H13N5O3 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-(3-morpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
Clave InChI |
NVNWNNARBSQKFB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



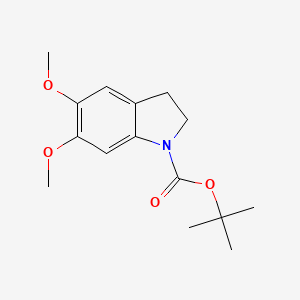
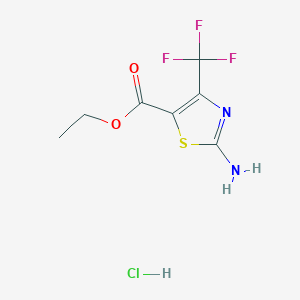
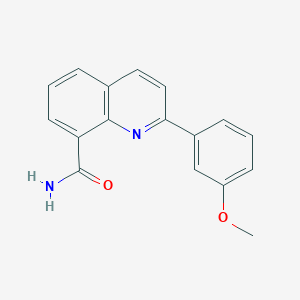

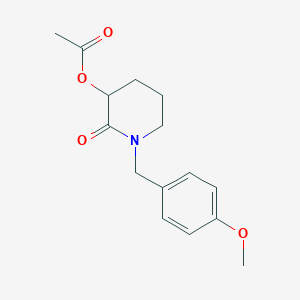
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
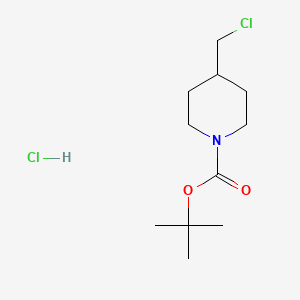
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)

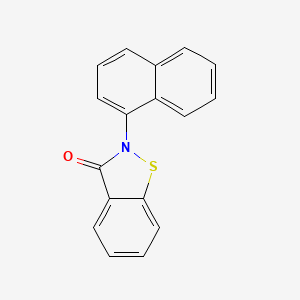
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
